1-Decyl-3-trifluoro ethyl-SN-glycero-2-phosphomethanol
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Overview
Description
1-DECYL-3-TRIFLUORO ETHYL-SN-GLYCERO-2-PHOSPHOMETHANOL is an organic compound belonging to the class of dialkyl phosphates. These compounds contain a phosphate group linked to two alkyl chains. The molecular formula of this compound is C16H32F3O6P, and it has a molecular weight of 408.39 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-DECYL-3-TRIFLUORO ETHYL-SN-GLYCERO-2-PHOSPHOMETHANOL involves the reaction of decanol with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then phosphorylated using phosphoric acid or its derivatives to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Commonly used catalysts include strong acids or bases, and the reaction is carried out under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 1-DECYL-3-TRIFLUORO ETHYL-SN-GLYCERO-2-PHOSPHOMETHANOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Phosphoric acid derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
1-DECYL-3-TRIFLUORO ETHYL-SN-GLYCERO-2-PHOSPHOMETHANOL has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its interactions with biological membranes and enzymes.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-DECYL-3-TRIFLUORO ETHYL-SN-GLYCERO-2-PHOSPHOMETHANOL involves its interaction with phospholipase A2. This enzyme catalyzes the calcium-dependent hydrolysis of the 2-acyl groups in 3-sn-phosphoglycerides, releasing glycerophospholipids and arachidonic acid, which serve as precursors for signal molecules .
Comparison with Similar Compounds
- 1-DECYL-3-TRIFLUORO ETHYL-SN-GLYCERO-2-PHOSPHOMETHANOL
- This compound
Uniqueness: this compound is unique due to its trifluoroethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity .
Properties
Molecular Formula |
C16H32F3O6P |
---|---|
Molecular Weight |
408.39 g/mol |
IUPAC Name |
[(2S)-1-decoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] methyl hydrogen phosphate |
InChI |
InChI=1S/C16H32F3O6P/c1-3-4-5-6-7-8-9-10-11-23-12-15(25-26(20,21)22-2)13-24-14-16(17,18)19/h15H,3-14H2,1-2H3,(H,20,21)/t15-/m0/s1 |
InChI Key |
YBCDZAGHRGXDRX-HNNXBMFYSA-N |
Isomeric SMILES |
CCCCCCCCCCOC[C@@H](COCC(F)(F)F)OP(=O)(O)OC |
Canonical SMILES |
CCCCCCCCCCOCC(COCC(F)(F)F)OP(=O)(O)OC |
Origin of Product |
United States |
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